N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide
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Overview
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring an indene moiety and a sulfonamide group, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Hydroxy Group: Hydroxylation of the indene ring can be achieved using oxidizing agents under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the hydroxylated indene with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene ketones, while reduction could produce indene amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antibacterial or antifungal agent.
Industry: Use in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, binding to the enzyme dihydropteroate synthase. The indene moiety may interact with other molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Indomethacin: An indene derivative used as a nonsteroidal anti-inflammatory drug.
Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease.
Uniqueness
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide is unique due to its combination of an indene moiety and a sulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-18(12-16-8-4-5-9-17(16)13-18)14-19-23(21,22)11-10-15-6-2-1-3-7-15/h1-9,19-20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCMMLKOBDLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNS(=O)(=O)CCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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